4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid

Lipophilicity clogP Drug-likeness

4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid (CAS 1172961-33-9) is a small-molecule research chemical (C₁₇H₁₈N₂O₄; MW 314.34 g/mol) built on a maleimide–benzoic acid scaffold bearing a 4-methylpiperidine substituent at the maleimide 3-position. It belongs to the class of 3-aminomaleimide derivatives, which are employed as synthetic intermediates, kinase inhibitor scaffolds, and building blocks for bioconjugation chemistry.

Molecular Formula C17H18N2O4
Molecular Weight 314.34 g/mol
CAS No. 1172961-33-9
Cat. No. B1452261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid
CAS1172961-33-9
Molecular FormulaC17H18N2O4
Molecular Weight314.34 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C17H18N2O4/c1-11-6-8-18(9-7-11)14-10-15(20)19(16(14)21)13-4-2-12(3-5-13)17(22)23/h2-5,10-11H,6-9H2,1H3,(H,22,23)
InChIKeyRVANJIWXFMZTJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid (CAS 1172961-33-9): Structural Identity and Class Context


4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid (CAS 1172961-33-9) is a small-molecule research chemical (C₁₇H₁₈N₂O₄; MW 314.34 g/mol) built on a maleimide–benzoic acid scaffold bearing a 4-methylpiperidine substituent at the maleimide 3-position . It belongs to the class of 3-aminomaleimide derivatives, which are employed as synthetic intermediates, kinase inhibitor scaffolds, and building blocks for bioconjugation chemistry [1]. The compound is commercially available from multiple suppliers at ≥95% purity for laboratory research use. Structurally, it is distinct from the widely used parent compound 4-maleimidobenzoic acid (CAS 17057-04-4)—a protein crosslinker and maleimidobenzoyl spacer precursor—by virtue of the 4-methylpiperidine substitution on the maleimide ring, which substantially alters its physicochemical profile and potential molecular recognition properties [2].

Why In-Class Maleimide–Benzoic Acid Analogs Cannot Substitute for 4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid


The maleimide–benzoic acid scaffold is shared by numerous compounds, but the specific 3-(4-methylpiperidin-1-yl) substitution on the maleimide ring of CAS 1172961-33-9 produces a unique combination of lipophilicity, hydrogen-bonding capacity, and conformational flexibility that distinguishes it from the unsubstituted parent 4-maleimidobenzoic acid (CAS 17057-04-4), the piperazine analog (CAS 331245-22-8), the simpler 4-(4-methylpiperidin-1-yl)benzoic acid (CAS 97096-92-9, lacking the maleimide ring), and the methyl ester analog methyl 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoate. These structural differences translate into measurable divergences in clogP, topological polar surface area (TPSA), hydrogen-bond donor/acceptor counts, and heavy atom count—all of which govern solubility, permeability, and target-binding profiles. Consequently, substituting any of these analogs without explicit experimental validation introduces uncontrolled variables that can irreproducibly alter assay outcomes, synthetic yields, or bioconjugation efficiency [1].

Quantitative Differentiation Evidence for 4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid vs. Closest Analogs


Lipophilicity (clogP) Elevation vs. Unsubstituted 4-Maleimidobenzoic Acid: Implications for Membrane Permeability and Non-Polar Binding Pockets

The target compound exhibits a predicted clogP of 3.25, which is approximately 2.3–2.5 log units higher than the unsubstituted parent compound 4-maleimidobenzoic acid (clogP 0.77–0.91). This ~300-fold increase in calculated octanol–water partition coefficient shifts the compound from a hydrophilic profile into the optimal lipophilicity range (clogP 1–4) for passive membrane permeability, consistent with Lipinski guidelines for CNS and intracellular target access [1] [2].

Lipophilicity clogP Drug-likeness ADME

Hydrogen-Bond Acceptor Capacity vs. Parent 4-Maleimidobenzoic Acid: Enhanced Polar Interaction Potential for Target Engagement

The target compound possesses 6 hydrogen-bond acceptors (HBA) compared to 4 HBA for 4-maleimidobenzoic acid, reflecting the additional oxygen and nitrogen atoms in the maleimide ring and piperidine substituent. Its topological polar surface area (TPSA) is 72.73 Ų versus 74.68 Ų for the parent—despite having 7 more heavy atoms, the TPSA remains nearly identical due to the burial of polar atoms within the piperidine ring system, yielding a favorable balance of polarity and lipophilicity [1] [2].

Hydrogen bonding TPSA Pharmacophore Binding

Molecular Complexity and Fraction sp³ vs. Piperazine and Ester Analogs: Differentiating Scaffolds for Library Design

The target compound contains 23 heavy atoms with a fraction sp³ of 0.47, indicating nearly half of its carbon atoms are sp³-hybridized—a hallmark of three-dimensionality associated with improved clinical success rates. This compares favorably with the piperazine analog 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid (CAS 331245-22-8; 22 heavy atoms, differing heteroatom composition: 3N vs. 2N), and the simpler 4-(4-methylpiperidin-1-yl)benzoic acid (CAS 97096-92-9; only 16 heavy atoms, lacking the maleimide core entirely). The methyl ester analog methyl 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoate (C₁₇H₂₀N₂O₄; MW 316.35, ester not acid) introduces an additional carbon and lacks the free carboxylic acid functionality required for salt formation and aqueous solubility tuning [1] .

Molecular complexity Fraction sp³ Library diversity Lead-likeness

Conformational Consequences of 3-(4-Methylpiperidin-1-yl) Substitution: Divergence from the Planar Maleimide–Benzene Geometry of the Parent Scaffold

X-ray crystallography of the parent scaffold 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid (CAS 17057-04-4) reveals a dihedral angle of 45.80(7)° between the benzene and maleimide ring planes, stabilized by O–H···O hydrogen bonding and weak C–H···O interactions forming R₃³(19) edge-connected rings [1]. Introduction of the bulky 4-methylpiperidine group at the maleimide 3-position is expected to sterically perturb this geometry, altering the dihedral angle distribution and the hydrogen-bonding network observed in the solid state—a class-level inference supported by the known effect of 3-amino substituents on maleimide ring planarity in phenylmaleimide derivatives [2]. This conformational divergence has direct implications for molecular recognition in protein binding sites where the relative orientation of the benzoic acid and maleimide pharmacophores determines binding complementarity.

Conformation Dihedral angle Crystal structure Molecular recognition

Predicted LogP vs. 4-(4-Methylpiperidin-1-yl)benzoic acid: Maleimide Ring Contribution to Lipophilicity and Drug-Likeness

Comparing the target compound (clogP 3.25) with 4-(4-methylpiperidin-1-yl)benzoic acid (clogP 3.437; CAS 97096-92-9, lacking the maleimide ring) reveals that the maleimide-2,5-dione core actually slightly reduces overall lipophilicity (ΔclogP −0.19) while adding two additional hydrogen-bond acceptors. In contrast, the target compound is dramatically more lipophilic than 4-maleimidobenzoic acid (LogP 0.77) by ~2.5 log units, squarely placing it in the balanced lipophilicity range preferred for oral drug candidates (clogP 1–4) [1] [2].

clogP comparison Maleimide contribution Drug-like properties

Purity Specification and Commercial Availability: Batch-to-Batch Consistency for Reproducible Research

The target compound is commercially offered at a minimum purity of 95% (as specified by CymitQuimica/Biosynth, product Ref. 3D-FM128148). While 95% is a standard screening-grade purity common among research chemical suppliers, it provides a defined baseline for procurement specifications, impurity profiling, and QC validation. In contrast, 4-maleimidobenzoic acid (CAS 17057-04-4) is available at higher purities—97% to >98% (HPLC)—reflecting its status as a mature, widely used crosslinking reagent with established QC workflows [1].

Purity Quality control Procurement Reproducibility

Evidence-Backed Application Scenarios for 4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid


Kinase Inhibitor Fragment Library Design Requiring Balanced Lipophilicity and Hydrogen-Bonding Capacity

The target compound's clogP of 3.25 and 6 HBA (vs. clogP 0.77 and 4 HBA for the parent 4-maleimidobenzoic acid) make it a candidate fragment or scaffold for kinase inhibitor programs targeting ATP-binding pockets where balanced lipophilicity drives cell permeability and the maleimide–benzoic acid core can engage hinge-region residues. Compared with the more hydrophilic parent, the target compound is pre-optimized for intracellular target access without requiring additional lipophilic decoration [1] [2].

Bioconjugation Probe Development Requiring a Maleimide Handle Plus Spacer Carboxylic Acid with Tuned Hydrophobicity

The compound retains the maleimide ring for thiol-specific conjugation (via Michael addition to cysteine residues) and the benzoic acid for amide bond formation, similar to 4-maleimidobenzoic acid—a well-established protein crosslinker and maleimidobenzoyl spacer precursor. The key differentiation is the ~300× higher lipophilicity, which may improve conjugation efficiency to hydrophobic protein domains or reduce aqueous hydrolysis of the maleimide ring prior to conjugation, though this hypothesis requires experimental validation .

Screening Library Diversification Using the 3-Aminomaleimide Scaffold with Fraction sp³ Enrichment

With a fraction sp³ of 0.47 and 23 heavy atoms, the target compound contributes three-dimensionality and scaffold diversity to screening collections, complementing the predominantly planar structures of many commercial libraries. Its structural distinction from the piperazine analog (CAS 331245-22-8; C₁₆H₁₉N₃O₄, N₃ core) and the simpler piperidine–benzoic acid (CAS 97096-92-9; 16 heavy atoms, no maleimide) provides orthogonal chemical space coverage in diversity-oriented synthesis and fragment-based drug discovery efforts [3] .

Structure–Activity Relationship (SAR) Studies Exploring the Impact of Maleimide 3-Position Substituents on Target Binding

The target compound serves as a direct comparator in SAR campaigns investigating how N-heterocyclic substitution at the maleimide 3-position affects potency, selectivity, or physicochemical properties versus the unsubstituted parent (CAS 17057-04-4), the piperazine variant (CAS 331245-22-8), and the ester prodrug form (methyl 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoate). Crystallographic evidence from the parent scaffold (dihedral angle 45.80°) provides a structural baseline for interpreting how the 4-methylpiperidine group alters molecular conformation and, consequently, binding-mode hypotheses [4].

Quote Request

Request a Quote for 4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.